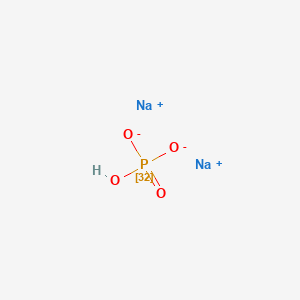
PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)
Cat. No. B1217616
Key on ui cas rn:
7635-46-3
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US07811076B2
Procedure details


Disodium hydrogenphosphate (secondary sodium phosphate), Na2HPO4, is a colorless, water-soluble crystalline salt. It exists anyhdrously and with 2 mol (density 2.066 gcm−3, water lost at 95°), 7 mol (density 1.68 gcm−3, melting point 48° with loss of 5 H2O), and 12 mol of water (density 1.52 gcm−3, melting point 35° with loss of 5 H2O); it becomes anhydrous at 100° and when more strongly heated transitions into the diphosphate Na4P2O7. Disodium hydrogenphosphate is produced by the neutralization of phosphoric acid with a soda solution using phenolphthalein as indicator. Dipotassium hydrogenphosphate (secondary or dibasic potassium phosphate), K2HPO4, is an amorphous white salt that is easily soluble in water.
Name
Disodium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
diphosphate Na4P2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name
Disodium hydrogenphosphate

Name
phosphoric acid
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+]>O>[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+:6].[P:1](=[O:2])([OH:5])([OH:4])[OH:3] |f:0.1.2,4.5.6|
|
Inputs


Step One
|
Name
|
Disodium hydrogenphosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Step Two
[Compound]
|
Name
|
Na2HPO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
diphosphate Na4P2O7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
becomes anhydrous at 100°
|
Outcomes


Product
|
Name
|
Disodium hydrogenphosphate
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
phosphoric acid
|
|
Type
|
product
|
|
Smiles
|
P(O)(O)(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07811076B2
Procedure details


Disodium hydrogenphosphate (secondary sodium phosphate), Na2HPO4, is a colorless, water-soluble crystalline salt. It exists anyhdrously and with 2 mol (density 2.066 gcm−3, water lost at 95°), 7 mol (density 1.68 gcm−3, melting point 48° with loss of 5 H2O), and 12 mol of water (density 1.52 gcm−3, melting point 35° with loss of 5 H2O); it becomes anhydrous at 100° and when more strongly heated transitions into the diphosphate Na4P2O7. Disodium hydrogenphosphate is produced by the neutralization of phosphoric acid with a soda solution using phenolphthalein as indicator. Dipotassium hydrogenphosphate (secondary or dibasic potassium phosphate), K2HPO4, is an amorphous white salt that is easily soluble in water.
Name
Disodium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
diphosphate Na4P2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name
Disodium hydrogenphosphate

Name
phosphoric acid
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+]>O>[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+:6].[P:1](=[O:2])([OH:5])([OH:4])[OH:3] |f:0.1.2,4.5.6|
|
Inputs


Step One
|
Name
|
Disodium hydrogenphosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Step Two
[Compound]
|
Name
|
Na2HPO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
diphosphate Na4P2O7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
becomes anhydrous at 100°
|
Outcomes


Product
|
Name
|
Disodium hydrogenphosphate
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
phosphoric acid
|
|
Type
|
product
|
|
Smiles
|
P(O)(O)(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
